
N-Benzyl-3-hydroxyleucine
Overview
Description
This compound is likely a modified amino acid derivative featuring a benzyl group attached to the nitrogen of leucine and a hydroxyl group at the 3-position. Such modifications are common in medicinal chemistry to enhance bioavailability, stability, or receptor binding. However, without specific evidence, its synthesis, applications, or pharmacodynamic properties cannot be detailed here.
Q & A
Q. Basic: What are the recommended synthetic routes for N-Benzyl-3-hydroxyleutine, and how can purity be validated?
Methodological Answer:
N-Benzyl-3-hydroxyleucine can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc-protected leucine derivatives are typically coupled using activating agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to enhance reaction efficiency . Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical. Purity validation should combine:
- HPLC-UV (>95% purity threshold).
- Mass spectrometry (LC-MS) for molecular weight confirmation.
- NMR (1H/13C) to verify stereochemistry and absence of side products (e.g., diastereomers) .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from variability in experimental conditions or assay specificity. To address this:
- Comparative Replication: Reproduce assays under standardized conditions (e.g., pH, temperature, solvent systems). For example, discrepancies in in vitro enzyme inhibition may stem from differences in buffer composition (e.g., Tris vs. PBS) .
- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., cell line specificity, compound stability during assays).
- Orthogonal Assays: Validate results using multiple techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. Basic: What analytical techniques are essential for characterizing the stereochemical integrity of this compound?
Methodological Answer:
Stereochemical validation is critical due to the compound’s hydroxyl and benzyl groups. Recommended techniques:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.
- Optical Rotation: Compare observed [α]D values with literature data.
- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .
Q. Advanced: How can researchers optimize the enantiomeric excess (ee) of this compound during asymmetric synthesis?
Methodological Answer:
Enantioselective synthesis requires:
- Chiral Catalysts: Use organocatalysts (e.g., proline-derived catalysts) or metal complexes (e.g., Ru-BINAP) to control stereochemistry at the hydroxyl-bearing carbon.
- Reaction Monitoring: Track ee in real-time via HPLC with a chiral column or circular dichroism (CD) spectroscopy .
- Post-Synthesis Derivatization: Introduce UV-active tags (e.g., dansyl chloride) to enhance chromatographic resolution .
Q. Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?
Methodological Answer:
The compound’s benzyl and hydroxyl groups make it sensitive to oxidation and hydrolysis. Storage recommendations:
- Conditions: -20°C under argon, shielded from light. Avoid aqueous solvents for long-term storage.
- Degradation Monitoring:
Q. Advanced: How can researchers investigate the metabolic stability of this compound in biological systems?
Methodological Answer:
- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to simulate Phase I metabolism. Quantify parent compound depletion via LC-MS/MS.
- Isotope Labeling: Synthesize 13C/2H-labeled analogs to track metabolic pathways.
- CYP Enzyme Profiling: Incubate with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes .
Q. Basic: What precautions are necessary when handling this compound in a laboratory setting?
Methodological Answer:
- PPE: Gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
- Documentation: Maintain SDS-like records for stability, toxicity (even if unclassified), and disposal guidelines .
Q. Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility in different solvents (e.g., DMSO vs. water).
- DFT Calculations: Predict pKa values for the hydroxyl and amine groups to guide protonation state studies.
- QSAR Models: Corrogate structural features with bioactivity data from analogous compounds .
Q. Basic: What strategies are effective in scaling up this compound synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry: Improve reaction control and heat dissipation for exothermic steps (e.g., benzylation).
- Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported EDC) to reduce costs.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Analog Library Synthesis: Modify the benzyl group (e.g., electron-withdrawing substituents) or hydroxyl position.
- High-Throughput Screening (HTS): Test analogs against target enzymes (e.g., proteases) using fluorescence polarization assays.
- Multivariate Analysis: Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Comparison with Similar Compounds
a. Benzathine Benzylpenicillin
- Structure : Combines a penicillin core with N,N'-dibenzylethylenediamine.
- Key Features :
- The benzyl groups enhance solubility and prolong half-life via hydrophobic interactions.
- Used as a long-acting antibiotic due to slow release from the dibenzylethylenediamine salt.
- Contrast with Target Compound: Unlike N-Benzyl-3-hydroxyleucine, this is a penicillin derivative with a bicyclic β-lactam structure. The benzyl groups here serve as counterions rather than direct modifications to an amino acid backbone.
b. N-Benzylcyclohexylamine Hydrochloride
- Structure : Features a benzyl group attached to a cyclohexylamine scaffold.
- Key Features :
- The benzyl group may improve membrane permeability or receptor affinity.
- Cyclohexylamine derivatives are often explored for neurological or metabolic applications.
- Contrast with Target Compound: This compound lacks the amino acid backbone and hydroxyl group critical to this compound. The absence of a hydroxyl group at the 3-position limits direct functional comparisons.
Data Gaps and Limitations
Critical parameters such as:
- Physicochemical Properties (e.g., logP, solubility, pKa),
- Biological Activity (e.g., enzyme inhibition, receptor binding),
- Synthetic Routes ,
- Stability Profiles ,
are unavailable for the target compound or its analogs.
Recommendations for Further Research
To address this gap, consult primary literature or specialized databases (e.g., SciFinder, Reaxys) for:
- Structural analogs: e.g., other N-benzylated amino acids (N-Benzylglycine, N-Benzylproline) or 3-hydroxyleucine derivatives.
- Functional studies : Investigate the role of the benzyl group in modulating pharmacokinetics or the hydroxyl group in hydrogen-bonding interactions.
Preparation Methods
Chemical Synthesis Methods
Chemical synthesis routes often rely on multi-step transformations starting from protected amino acids or their derivatives. Key steps include N-benzylation, hydroxylation, and purification processes.
2.1 N-Benzylation and Hydroxylation via Catalytic Reduction
A notable industrially relevant method involves the synthesis of N-benzyl-3-piperidinol derivatives, which are structurally related to N-Benzyl-3-hydroxyleucine. The process includes:
Step 1: Formation of Quaternary Ammonium Salt
Starting from 3-hydroxy piperidine (a cyclic analogue), the compound is dissolved in toluene and heated to 90–110°C.
Benzyl chloride is added dropwise (1 to 1.5 times molar equivalent relative to 3-hydroxy piperidine) over 30 minutes.
The mixture is refluxed for 2 hours, then cooled to precipitate the quaternary ammonium salt (N-benzyl-3-pyridone derivative).
Step 2: Catalytic Hydrogenation
The quaternary ammonium salt is subjected to catalytic hydrogenation in absolute ethanol with triethylamine and a nickel-based catalyst.
Hydrogen pressure is maintained at 3–5 atm, temperature at 70°C.
After completion, the catalyst is filtered off, and the product is purified by solvent extraction and vacuum distillation to yield N-benzyl-3-piperidinol, an analogue to this compound.
This method is valued for its low cost, high purity, and suitability for industrial-scale production. The use of a nickel-based catalyst under moderate hydrogen pressure provides an environmentally friendly and efficient reduction step.
Table 1: Summary of Chemical Synthesis Parameters
Step | Reagents/Conditions | Outcome |
---|---|---|
Quaternary Salt Formation | 3-hydroxy piperidine, benzyl chloride, toluene; 90–110°C, 2 h reflux | N-benzyl-3-pyridone salt precipitated |
Catalytic Hydrogenation | Nickel catalyst, triethylamine, absolute ethanol; H2 3–5 atm, 70°C | N-benzyl-3-piperidinol (hydroxylated product) |
Biocatalytic (Enzymatic) Hydroxylation Methods
Enzymatic hydroxylation offers a stereoselective alternative for preparing optically active this compound analogues or related compounds such as N-benzyl-3-hydroxypyrrolidine.
3.1 Hydroxylation Using Resting Cells of Pseudomonas and Other Strains
N-Benzylpyrrolidine substrates can be hydroxylated at the 3-position by resting cells of Pseudomonas oleovorans or genetically engineered E. coli strains expressing alkane hydroxylase enzymes.
The process involves incubating the substrate with bacterial cells in phosphate buffer at 30°C for 16–48 hours.
Analytical HPLC monitoring confirms regioselective hydroxylation with high enantiomeric excess (up to 70% e.e. for the (R)-enantiomer).
Product isolation is achieved by extraction with organic solvents.
This biocatalytic approach is advantageous for producing optically active compounds with excellent regio- and stereoselectivity, which is critical for pharmaceutical applications.
Table 2: Enzymatic Hydroxylation Conditions and Outcomes
Microorganism/Strain | Substrate Conc. (mM) | Cell Density (g/L) | Temp (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|---|
Pseudomonas oleovorans GPo1 | 0.5–2 | 6–43.5 | 30 | 24–48 | 33–67 | 70 (R) |
HXN-1100 | 5–10 | 8.7 | 30 | 24 | 62–67 | 70 (R) |
E. coli GEc137 (pGEc47) | 0.5 | 6 | 30 | 16 | ~12 | Not specified |
Related Synthetic Routes and Considerations
While direct preparation of this compound is less frequently reported, analogous methods for related compounds such as N-benzyl-3-methoxypropanamide (a derivative of hydroxyleucine) provide insight into synthetic strategies:
Protection of amino acid functional groups (e.g., with benzyloxycarbonyl chloride).
Alkylation reactions to introduce benzyl groups.
Hydrolysis and further functional group transformations.
Use of mild conditions and avoidance of chromatographic purification to enhance industrial feasibility.
Summary and Comparative Analysis
Preparation Method | Advantages | Limitations | Industrial Suitability |
---|---|---|---|
Chemical Catalytic Hydrogenation | High purity, scalable, cost-effective catalyst | Requires hydrogenation setup, moderate pressure | High |
Biocatalytic Hydroxylation | High regio- and stereoselectivity, mild conditions | Longer reaction time, lower yields in some cases | Moderate to High (for chiral products) |
Protection and Alkylation Routes | Versatile, applicable to derivatives | Multi-step, may require chromatographic purification | Moderate |
Properties
IUPAC Name |
2-(benzylamino)-3-hydroxy-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)12(15)11(13(16)17)14-8-10-6-4-3-5-7-10/h3-7,9,11-12,14-15H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFVMQPYXTWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.